2-Bromo-4,6-difluoroaniline (CAS 444-14-4) is a highly specialized, multi-halogenated aromatic amine utilized primarily as a precursor in the commercial synthesis of agrochemicals and pharmaceutical active ingredients. Structurally, it features a unique 2,4,6-substitution pattern that imparts orthogonal reactivity: the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling and selective deamination, while the two fluorine atoms strongly withdraw electron density from the ring. This electron-withdrawing effect drastically lowers the basicity of the amine group compared to standard anilines, altering its nucleophilic behavior in downstream urea and guanidine formations . For industrial buyers, procuring this exact compound is often mandatory for accessing the 1,3,5-substitution pattern required for 3,5-difluoroaniline-based herbicides and advanced fluorinated materials [1].
Substituting 2-bromo-4,6-difluoroaniline with close analogs such as 2-bromo-4-fluoroaniline or 2-bromo-6-fluoroaniline is unviable in both procurement and process chemistry. The specific presence of both the 4- and 6-fluoro substituents is strictly required to achieve the correct regiochemistry during deamination pathways; removing the amino group from 2-bromo-4,6-difluoroaniline yields 1-bromo-3,5-difluorobenzene, an essential intermediate for 3,5-difluoroaniline production [1]. Using mono-fluoro analogs would result in incorrect substitution patterns (e.g., 1-bromo-3-fluorobenzene), which cannot be used for the target downstream active ingredients. Furthermore, the combined inductive effects of three halogens suppress the amine's pKa to approximately 1.1 to 1.2, a critical parameter for preventing over-reactivity in specialized coupling reactions that would otherwise fail with more nucleophilic anilines .
In palladium-catalyzed Heck coupling reactions with methyl acrylate, the electronic deactivation caused by the additional fluorine atom in 2-bromo-4,6-difluoroaniline becomes quantitatively apparent. When subjected to identical coupling conditions using Pd(OAc)2 and tri-o-tolylphosphine, the comparator 2-bromo-6-fluoroaniline achieves a 68% yield of the coupled product. In contrast, 2-bromo-4,6-difluoroaniline yields only 45% under the same parameters [1]. This demonstrates that the para-fluorine significantly alters the oxidative addition or subsequent catalytic steps.
| Evidence Dimension | Heck coupling yield (reaction with methyl acrylate) |
| Target Compound Data | 45% yield (2-bromo-4,6-difluoroaniline) |
| Comparator Or Baseline | 68% yield (2-bromo-6-fluoroaniline) |
| Quantified Difference | 23 absolute percentage points lower yield due to electronic deactivation |
| Conditions | Pd(OAc)2 (0.03 eq), tri-o-tolylphosphine, triethylamine, acetonitrile, reflux 48h |
Buyers scaling up cross-coupling reactions must account for this reduced reactivity by optimizing catalyst loading, ligands, or reaction times compared to mono-fluoro analogs.
2-Bromo-4,6-difluoroaniline is the premier starting material for synthesizing 1-bromo-3,5-difluorobenzene, which is subsequently aminated to produce 3,5-difluoroaniline. In optimized industrial processes, the diazotization of 2-bromo-4,6-difluoroaniline followed by reduction (deamination) and subsequent amination achieves a substantial overall yield of up to 87% for the final 3,5-difluoroaniline product [1]. Attempting to synthesize 1-bromo-3,5-difluorobenzene via direct halogenation of difluorobenzenes often yields poor regioselectivity and requires extensive, costly purification steps.
| Evidence Dimension | Yield of 3,5-difluoroaniline via intermediate deamination |
| Target Compound Data | Up to 87% yield via 2-bromo-4,6-difluoroaniline pathway |
| Comparator Or Baseline | Direct unactivated benzenoid amination (typically <50% with poor regioselectivity) |
| Quantified Difference | Highly selective 1,3,5-substitution achieved at 87% yield |
| Conditions | Diazotization in aqueous HCl, reduction, followed by amination |
Procuring this specific intermediate allows manufacturers to bypass non-selective halogenation steps, ensuring high-yield, commercial-scale production of herbicide precursors.
The cumulative electron-withdrawing effect of one bromine and two fluorine atoms on the aniline ring drastically reduces the basicity and nucleophilicity of the amino group. The predicted pKa of 2-bromo-4,6-difluoroaniline is approximately 1.11 to 1.20 . In comparison, a mono-halogenated analog like 2-bromoaniline has a pKa of ~2.53. This severe suppression of nucleophilicity is exploited in the synthesis of N-benzoyl-guanidines, where 2-bromo-4,6-difluoroaniline is reacted with acyl thioureas using HgCl2 activation; a more nucleophilic amine would lead to uncontrolled side reactions [1].
| Evidence Dimension | Predicted pKa of the conjugate acid |
| Target Compound Data | ~1.11 - 1.20 (2-bromo-4,6-difluoroaniline) |
| Comparator Or Baseline | ~2.53 (2-bromoaniline) |
| Quantified Difference | >1.3 pKa unit reduction (over 10-fold decrease in basicity) |
| Conditions | Standard aqueous pKa prediction models |
This suppressed nucleophilicity is essential for buyers designing specific urea or guanidine derivatives where standard anilines would cause unwanted over-reactivity.
Directly leveraging the deamination pathway (Evidence Item 2), 2-bromo-4,6-difluoroaniline is utilized as a critical precursor. By diazotizing and reducing this compound, manufacturers obtain 1-bromo-3,5-difluorobenzene with perfect regioselectivity, which is then aminated to produce 3,5-difluoroaniline for high-volume herbicide production [1].
Capitalizing on its heavily suppressed nucleophilicity (Evidence Item 3), this compound is selected for HgCl2-promoted guanylation of thioureas. The low pKa ensures controlled reactivity, allowing the successful formation of specialized guanidine derivatives targeted against multidrug-resistant cystic fibrosis-associated bacterial species [2].
Despite the electronic deactivation caused by the para-fluorine (Evidence Item 1), the bromine atom serves as an essential handle for palladium-catalyzed Heck and Suzuki couplings. Buyers procure this compound to build complex, highly fluorinated aromatic scaffolds for OLEDs and specialty polymers where the exact 2,4,6-substitution pattern is required for the material's final electronic properties [3].
Irritant;Environmental Hazard